molecular formula C16H14ClN3O2S B14981475 N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide

N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide

Cat. No.: B14981475
M. Wt: 347.8 g/mol
InChI Key: ZBOIEERGOGUYAK-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a benzothiadiazole moiety and a phenoxyacetamide group, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide typically involves the following steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur and an oxidizing agent.

    Introduction of the Phenoxyacetamide Group: The phenoxyacetamide group can be introduced via a nucleophilic substitution reaction between 4-chloro-3,5-dimethylphenol and chloroacetic acid, followed by amidation with the benzothiadiazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium thiocyanate, and various amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: The compound may be used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, leading to a therapeutic effect.

    Receptor Binding: It may bind to receptors on the surface of cells, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chlorophenoxy)acetamide: Similar structure but lacks the dimethyl groups.

    N-(2,1,3-benzothiadiazol-5-yl)-2-(4-methylphenoxy)acetamide: Similar structure with a single methyl group.

Uniqueness

N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is unique due to the presence of both chloro and dimethyl groups on the phenoxyacetamide moiety. This structural feature may confer distinct chemical and biological properties, such as increased lipophilicity, altered reactivity, and enhanced biological activity.

Properties

Molecular Formula

C16H14ClN3O2S

Molecular Weight

347.8 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C16H14ClN3O2S/c1-9-5-12(6-10(2)16(9)17)22-8-15(21)18-11-3-4-13-14(7-11)20-23-19-13/h3-7H,8H2,1-2H3,(H,18,21)

InChI Key

ZBOIEERGOGUYAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC3=NSN=C3C=C2

Origin of Product

United States

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